{2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine dihydrochloride
Overview
Description
“{2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine dihydrochloride” is a chemical compound with the CAS Number: 1185303-97-2 . It has a molecular weight of 309.24 and its IUPAC name is 2-[2-(4-morpholinylmethyl)phenoxy]ethanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N2O2.2ClH/c14-5-8-17-13-4-2-1-3-12(13)11-15-6-9-16-10-7-15;;/h1-4H,5-11,14H2;2*1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 309.24 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Catalysis and Bond Formation : Ueno, Shimizu, and Kuwano (2009) describe the use of morpholine in a nickel-catalyzed reaction to form carbon-nitrogen bonds at the beta position of saturated ketones. This showcases the compound's utility in catalyzing specific chemical reactions (Ueno, Shimizu, & Kuwano, 2009).
Synthesis of Morpholine Derivatives : AlKaissi, Khammas, and التميمي (2015) reported the synthesis of new morpholine derivatives, highlighting the compound's role in creating novel chemical structures with potential biological activities (AlKaissi, Khammas, & التميمي, 2015).
Antimicrobial Activities : Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, and Demirbas (2007) explored the synthesis of triazole derivatives using morpholine, some of which displayed antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Copper-Promoted Oxyamination : Sequeira and Chemler (2012) reported a copper(II) 2-ethylhexanoate-promoted addition of alcohol and amine across an alkene, which includes the synthesis of 2-aminomethyl morpholines. This highlights its role in stereoselective synthesis, important in pharmaceutical chemistry (Sequeira & Chemler, 2012).
Safety and Hazards
Properties
IUPAC Name |
2-[2-(morpholin-4-ylmethyl)phenoxy]ethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.2ClH/c14-5-8-17-13-4-2-1-3-12(13)11-15-6-9-16-10-7-15;;/h1-4H,5-11,14H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWVOQWHJPAPIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2OCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.